![molecular formula C20H42N2O4Si2 B12056873 3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)
3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer is a complex organic compound with the molecular formula C20H42N2O4Si2 and a molecular weight of 430.73 g/mol . This compound is characterized by its unique structure, which includes aziridine and carboxaldehyde functional groups, as well as tert-butyldimethylsilyloxy groups that provide steric protection and influence its reactivity .
Preparation Methods
The synthesis of 3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by the formation of aziridine rings through cyclization reactions . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity and yield .
laboratory-scale preparations provide valuable insights into the reaction mechanisms and optimization of conditions for potential scale-up .
Chemical Reactions Analysis
3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates . These intermediates can interact with various molecular targets, including nucleophiles and electrophiles, to form stable products . The pathways involved in these reactions are influenced by the steric and electronic effects of the tert-butyldimethylsilyloxy groups .
Comparison with Similar Compounds
Similar compounds to 3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer include other aziridine derivatives and silyl-protected molecules . Some examples are:
Aziridine-2-carboxaldehyde: Lacks the silyl protection, making it more reactive but less stable.
tert-Butyldimethylsilyl-protected alcohols: Share the silyl protection but differ in their functional groups and reactivity.
The uniqueness of this compound lies in its combination of aziridine and carboxaldehyde functionalities with silyl protection, which provides a balance of reactivity and stability .
Properties
Molecular Formula |
C20H42N2O4Si2 |
|---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]aziridin-2-yl]-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol |
InChI |
InChI=1S/C20H42N2O4Si2/c1-19(2,3)27(7,8)24-11-13-15(21-13)17-22-14(16(22)18(23)26-17)12-25-28(9,10)20(4,5)6/h13-18,21,23H,11-12H2,1-10H3 |
InChI Key |
TVJBDLSJTDKBNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(N1)C2N3C(C3C(O2)O)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


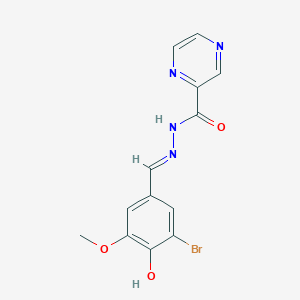

![tert-butyl N-[5-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]carbamate](/img/structure/B12056805.png)
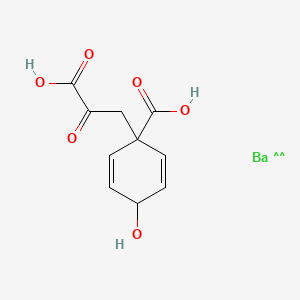
![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12056820.png)
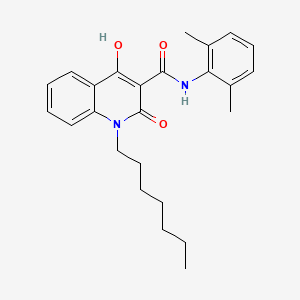
![(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine](/img/structure/B12056845.png)
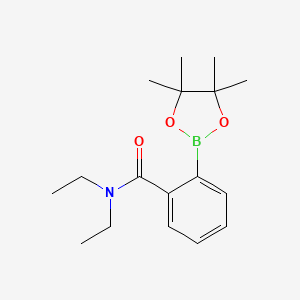

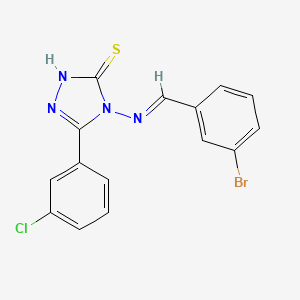
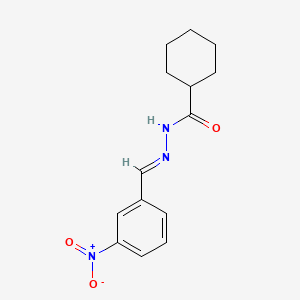
![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)
![D-[UL-13C6]Mannitol](/img/structure/B12056903.png)

